molecular formula C17H21ClN4O2S B14929479 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B14929479
M. Wt: 380.9 g/mol
InChI Key: DAEHDIGWSLSJLQ-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indole moiety, a pyrazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The initial step often includes the preparation of the indole derivative, followed by the introduction of the pyrazole ring through cyclization reactions. The sulfonamide group is then introduced via sulfonation reactions. Common reagents used in these steps include chlorinating agents, cyclization catalysts, and sulfonating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like crystallization, distillation, and chromatography are used to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where halogen atoms or other functional groups are replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to protein receptors, while the pyrazole ring may interact with enzymes. These interactions can modulate biochemical pathways, leading to therapeutic effects. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4’-cyanobiphenyl-2-carboxamide
  • 4-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-nitrobenzamide
  • N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications across different scientific disciplines, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H21ClN4O2S

Molecular Weight

380.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C17H21ClN4O2S/c1-4-22-12(3)17(11(2)21-22)25(23,24)20-8-7-13-10-19-16-6-5-14(18)9-15(13)16/h5-6,9-10,19-20H,4,7-8H2,1-3H3

InChI Key

DAEHDIGWSLSJLQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)Cl)C

Origin of Product

United States

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